(4Z)-5-methyl-4-({[4-(4-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenoxy)phenyl]amino}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3-METHYL-4-{(Z)-1-[4-(4-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}PHENOXY)ANILINO]METHYLIDENE}-1-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound that features multiple functional groups, including pyrazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the methylene bridge: This step may involve the use of formaldehyde or other methylene donors under basic or acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Medicine
Therapeutic Agents: The compound may be studied for its potential therapeutic effects, including its mechanism of action and efficacy in treating various diseases.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YLIDENE: A similar compound with a slightly different structure.
1-PHENYL-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDENE: Another related compound with variations in the functional groups.
Uniqueness
The uniqueness of 3-METHYL-4-{(Z)-1-[4-(4-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}PHENOXY)ANILINO]METHYLIDENE}-1-PHENYL-1H-PYRAZOL-5-ONE lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties. This can make it particularly valuable for specific applications, such as targeted drug delivery or as a catalyst in specific reactions.
Properties
Molecular Formula |
C34H28N6O3 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(4Z)-5-methyl-4-[[4-[4-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenoxy]anilino]methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C34H28N6O3/c1-23-31(33(41)39(37-23)27-9-5-3-6-10-27)21-35-25-13-17-29(18-14-25)43-30-19-15-26(16-20-30)36-22-32-24(2)38-40(34(32)42)28-11-7-4-8-12-28/h3-22,35-36H,1-2H3/b31-21-,32-22+ |
InChI Key |
POQCKDJVUWHGSN-MXEGIGMXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/NC2=CC=C(C=C2)OC3=CC=C(C=C3)N/C=C\4/C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Canonical SMILES |
CC1=NN(C(=O)C1=CNC2=CC=C(C=C2)OC3=CC=C(C=C3)NC=C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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